molecular formula C20H22N2O3 B12048561 N-(1-Adamantyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide

N-(1-Adamantyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Cat. No.: B12048561
M. Wt: 338.4 g/mol
InChI Key: RPVRRKGDXCHCFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Adamantyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound that features both adamantane and quinoline moieties The adamantane structure is known for its rigidity and stability, while the quinoline ring is a common scaffold in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Adamantyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide typically involves multiple steps. One common method starts with the preparation of 1-adamantylamine, which is then reacted with 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. The reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(1-Adamantyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(1-Adamantyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Adamantyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate cell membranes, while the quinoline moiety can interact with various enzymes and receptors. This dual functionality allows the compound to inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Adamantyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is unique due to its combination of adamantane and quinoline structures, which confer both stability and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-(1-adamantyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C20H22N2O3/c23-17-14-3-1-2-4-15(14)21-18(24)16(17)19(25)22-20-8-11-5-12(9-20)7-13(6-11)10-20/h1-4,11-13H,5-10H2,(H,22,25)(H2,21,23,24)

InChI Key

RPVRRKGDXCHCFO-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=C(C5=CC=CC=C5NC4=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.